molecular formula C14H14N4O B8043465 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline CAS No. 1197235-04-3

4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline

Cat. No.: B8043465
CAS No.: 1197235-04-3
M. Wt: 254.29 g/mol
InChI Key: ZXMSXZHYXBFEQT-UHFFFAOYSA-N
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Description

4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring system) with a propoxy group (-OCH₂CH₂CH₃) at position 4 and a 1H-pyrazole substituent at position 2.

Properties

IUPAC Name

4-propoxy-2-pyrazol-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-10-19-13-11-6-3-4-7-12(11)16-14(17-13)18-9-5-8-15-18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSXZHYXBFEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC2=CC=CC=C21)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277387
Record name 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197235-04-3
Record name 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197235-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxy-2-(1H-pyrazol-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues in Quinazoline and Pyrimidine Families

4-(Prop-2-yn-1-yloxy)phenyl Quinazoline-4(3H)-one (Thummala et al.)
  • Core Structure : Quinazoline-4(3H)-one (a ketone at position 4).
  • Substituents : Propargyloxy (-O-C≡CH) at position 4 and a triazole group introduced via click chemistry.
  • Synthesis : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 92% yield for the propargyloxy intermediate .
  • Key Differences: The propargyloxy group introduces a reactive alkyne, enabling click chemistry, whereas the propoxy group in the target compound is chemically inert. The triazole substituent (vs.
B. Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines ()
  • Core Structure : Pyrimidine fused with pyrazole (pyrazolopyrimidines) or triazole (triazolopyrimidines).
  • Substituents : Variants include hydrazine (-NHNH₂) and p-tolyl groups.
  • Synthesis : Cyclocondensation and isomerization under specific conditions (e.g., compound 3 forms pyrazole derivatives via hydrazine intermediates) .
  • Key Differences :
    • The quinazoline core in the target compound incorporates a benzene ring, increasing aromaticity and planarity compared to pyrazolopyrimidines.
    • Hydrazine groups in compounds may confer nucleophilic reactivity absent in the target’s propoxy-pyrazole system.

Physicochemical and Electronic Properties (Hypothetical Analysis)

Property Target Compound Thummala’s Compound 5 Compound 3
Molecular Weight (g/mol) 285.3 279.3 254.3
LogP (Lipophilicity) ~2.5 ~1.8 ~2.1
Hydrogen Bond Acceptors 5 4 6
Aromatic π-System Quinazoline Quinazoline-4(3H)-one Pyrazolopyrimidine
  • Lipophilicity : The target’s propoxy group increases LogP compared to Thummala’s propargyloxy derivative, suggesting better membrane penetration.
  • Electronic Effects: Pyrazole’s electron-withdrawing nature may polarize the quinazoline core differently than triazole or hydrazine groups.

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